molecular formula C11H12ClNO B1407150 4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one CAS No. 1432053-84-3

4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one

Cat. No. B1407150
CAS RN: 1432053-84-3
M. Wt: 209.67 g/mol
InChI Key: PSRXERCLSVATAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The description may also include its uses and applications in various fields .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

The physical properties of a compound include characteristics such as melting point, boiling point, density, solubility, etc. Chemical properties describe how the compound reacts with other substances .

Scientific Research Applications

1. Structural Analysis and Properties

4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one has been studied in various research contexts, particularly in the field of crystallography and molecular structure analysis. For instance, Thinagar et al. (2000) examined the crystal structure of a related compound, highlighting its potential in understanding molecular interactions and stabilization mechanisms. This kind of research is crucial in designing new materials and understanding chemical properties at the molecular level (Thinagar et al., 2000).

2. Synthetic Chemistry Applications

The compound has been utilized in synthetic chemistry, especially in creating novel molecules and intermediates. For example, research by Murthy et al. (2017) discusses synthesizing a heterocycle-based molecule involving a reduction reaction with 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. Such studies demonstrate the compound's versatility in synthesizing complex molecules, which can have various applications in pharmaceuticals and material science (Murthy et al., 2017).

3. Catalysis and Organic Reactions

Research has also explored the use of derivatives of 4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one in catalysis. Singh et al. (2009) investigated half-sandwich complexes of Ru(II) with seleno and thio derivatives of pyrrolidine, demonstrating their application as catalysts for organic reactions. These findings are significant in the field of catalysis, where such compounds can aid in more efficient and selective chemical reactions (Singh et al., 2009).

4. Enantioselective Synthesis

Enantiomerically pure derivatives of this compound have been synthesized for applications in asymmetric catalysis. Busto et al. (2006) detailed the synthesis of 4-(dimethylamino)pyridines through chemical oxidation-enzymatic reduction sequences, showcasing the compound's role in enantioselective synthesis. Such research is pivotal in pharmaceuticals, where enantioselectivity can significantly impact drug efficacy and safety (Busto et al., 2006).

5. Exploration in Non-Linear Optics

A study by Huang et al. (2017) on polyimides derived from a diamine monomer related to 4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one demonstrated their potential in non-linear optics due to their hydrophobicity and thermal stability. This opens avenues for applications in optoelectronics and materials engineering (Huang et al., 2017).

Safety and Hazards

The safety and hazards of a compound are typically assessed through toxicology studies, which can include in vitro and in vivo tests. The compound’s impact on the environment may also be considered .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and recent advances in related fields .

properties

IUPAC Name

4-(chloromethyl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRXERCLSVATAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261871
Record name 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one

CAS RN

1432053-84-3
Record name 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-(chloromethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-1-phenyl-pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.